molecular formula C28H28O3 B5115968 1-(3,5-Ditert-butyl-4-hydroxyphenyl)anthracene-9,10-dione

1-(3,5-Ditert-butyl-4-hydroxyphenyl)anthracene-9,10-dione

Cat. No.: B5115968
M. Wt: 412.5 g/mol
InChI Key: KWWSPCRBNZJYJH-UHFFFAOYSA-N
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Description

1-(3,5-Ditert-butyl-4-hydroxyphenyl)anthracene-9,10-dione is a compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of a 3,5-ditert-butyl-4-hydroxyphenyl group attached to the anthracene-9,10-dione core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 3,5-ditert-butyl-4-hydroxybenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and requires controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Ditert-butyl-4-hydroxyphenyl)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthraquinones, anthracenes, and phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3,5-Ditert-butyl-4-hydroxyphenyl)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific cellular pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, inhibiting the activity of topoisomerases and leading to DNA damage and cell cycle arrest. This mechanism is particularly relevant in its potential anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dihydroxyanthraquinone
  • 1,3,6-Trihydroxy-7-(1-hydroxyethyl)anthracene-9,10-dione
  • 9,10-Diphenylanthracene

Uniqueness

1-(3,5-Ditert-butyl-4-hydroxyphenyl)anthracene-9,10-dione is unique due to the presence of the 3,5-ditert-butyl-4-hydroxyphenyl group, which imparts enhanced stability and specific reactivity compared to other anthraquinone derivatives.

Properties

IUPAC Name

1-(3,5-ditert-butyl-4-hydroxyphenyl)anthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28O3/c1-27(2,3)21-14-16(15-22(26(21)31)28(4,5)6)17-12-9-13-20-23(17)25(30)19-11-8-7-10-18(19)24(20)29/h7-15,31H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWSPCRBNZJYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=C3C(=CC=C2)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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